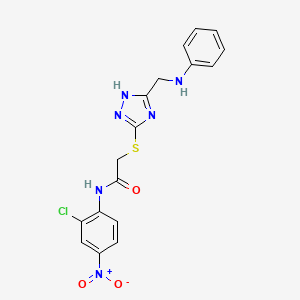

N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C17H15ClN6O3S |

|---|---|

Molekulargewicht |

418.9 g/mol |

IUPAC-Name |

2-[[5-(anilinomethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C17H15ClN6O3S/c18-13-8-12(24(26)27)6-7-14(13)20-16(25)10-28-17-21-15(22-23-17)9-19-11-4-2-1-3-5-11/h1-8,19H,9-10H2,(H,20,25)(H,21,22,23) |

InChI-Schlüssel |

XKUUEZVXFIXMFQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NCC2=NC(=NN2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenylamino group and the nitrophenyl group. Common reagents used in these reactions include anhydrous solvents like tetrahydrofuran (THF), dichloromethane (CH2Cl2), and dimethylformamide (DMF). The reactions are often conducted under an inert atmosphere of nitrogen or argon to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems for solvent purification and reaction monitoring. Techniques such as preparative chromatography and crystallization are employed to purify the final product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-(2-Chlor-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein zur Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.

Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkmechanismus von N-(2-Chlor-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme hemmen oder zelluläre Signalwege stören, was zu den beobachteten biologischen Wirkungen führt. Umfassende Studien sind erforderlich, um die genauen molekularen Zielstrukturen und Signalwege zu entschlüsseln, die beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a triazole ring, a phenylamino group, and a nitrophenyl group, which contribute to its diverse chemical properties. The synthesis typically involves multi-step organic reactions that include the formation of the triazole ring followed by the introduction of the phenylamino and nitrophenyl groups. Common reagents used in the synthesis include anhydrous solvents like tetrahydrofuran and dichloromethane, with reactions often conducted under inert atmospheres to prevent oxidation.

Anticancer Activity

Recent studies indicate that N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide exhibits promising anticancer properties. In vitro evaluations have shown that the compound can inhibit cell growth in various cancer cell lines. For instance, initial findings suggest it may affect specific cellular pathways and enzyme activities related to tumor growth .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against both bacterial and fungal strains. Preliminary data suggest that it may possess significant efficacy against certain pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Triazole-Based Acetamide Derivatives

Table 1: Key Structural Differences and Similarities

Key Observations:

Triazole Core : The 1,2,4-triazole in the target compound contrasts with 1,2,3-triazole derivatives (e.g., 6b), which alter electronic distribution and steric bulk .

Substituent Effects: The (phenylamino)methyl group on the triazole is unique to the target compound, differing from naphthalenyloxy (6b) or thiophene-based substituents (5j) . The 2-chloro-4-nitrophenyl group provides stronger electron-withdrawing effects compared to 2-nitrophenyl (6b) or 3-chlorophenyl ().

Backbone Variations : The acetamide in the target compound differs from acetohydrazides (e.g., 5j), which may reduce metabolic stability but enhance hydrogen-bonding capacity .

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy

- Target Compound: Expected peaks include: ~3290 cm⁻¹ (N–H stretching of acetamide and phenylamino). ~1670 cm⁻¹ (C=O stretching of acetamide). ~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric –NO₂ stretching).

- Compound 6b : Shows similar –NH (3292 cm⁻¹) and C=O (1682 cm⁻¹) peaks, with additional –C–O (1275 cm⁻¹) from the naphthalenyloxy group .

Nuclear Magnetic Resonance (NMR)

- Target Compound: Anticipated signals: δ ~10.7 ppm (s, 1H, acetamide –NH). δ ~8.3 ppm (s, 1H, triazole –CH). Aromatic protons in δ 7.0–8.5 ppm (split by –Cl and –NO₂).

- Compound 6c : Displays triazole proton at δ 8.40 ppm and acetamide –NH at δ 11.02 ppm, with nitro group deshielding adjacent aromatic protons .

Biologische Aktivität

N-(2-Chloro-4-nitrophenyl)-2-((3-((phenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, a phenylamino group, and a nitrophenyl group. Its molecular formula is , with a molecular weight of 418.9 g/mol. The structure can be represented as follows:

Research indicates that compounds containing triazole moieties exhibit significant biological activity due to their ability to interact with various biological targets. Specifically, this compound has been studied for its effects on:

- Kinase Inhibition : The compound has shown promise as an inhibitor of casein kinase 2 (CSNK2), which is implicated in various cancers and viral infections. Studies have demonstrated that modifications to the triazole ring can enhance its potency against CSNK2A2 by up to fourfold .

- Antiviral Activity : The compound's structural features allow it to exhibit antiviral properties against β-coronaviruses, including SARS-CoV-2. This is particularly relevant given the ongoing research into effective treatments for viral infections .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anticancer Properties

In a study examining the anticancer potential of various derivatives of thiazole and triazole compounds, this compound was tested against A549 human lung adenocarcinoma cells. The results indicated significant cytotoxic effects with an IC50 value below 10 µg/mL, suggesting strong potential for development as an anticancer agent .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral efficacy of the compound against murine hepatitis virus (MHV). The compound demonstrated effective inhibition of viral replication at low concentrations, highlighting its potential as a therapeutic candidate for treating viral infections .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted 2-amino-5-aryl-methylthiazoles. A critical step is the reaction of chloroacetyl chloride with an amine intermediate under controlled conditions (20–25°C, triethylamine as a base, dioxane as solvent) to form the acetamide backbone . Key considerations include:

- Temperature control to avoid side reactions (e.g., over-acylation).

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Purification via recrystallization (ethanol-DMF mixtures) to achieve >95% purity .

Q. How can researchers characterize the compound’s structural integrity?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm, acetamide carbonyl at δ ~165 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion matching theoretical calculations within 0.001 Da) .

- IR spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–S bond) confirm functional groups .

Q. What stability challenges arise during storage, and how are they mitigated?

Methodological Answer: The compound’s nitro and chloro groups may degrade under light or humidity. Best practices include:

- Storage in amber vials at –20°C under nitrogen atmosphere.

- Regular purity checks via HPLC (C18 column, acetonitrile/water mobile phase) to monitor decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer: Discrepancies in NMR signals (e.g., unexpected splitting or integration ratios) often stem from dynamic processes like tautomerism in the triazole ring. Strategies include:

- Variable-temperature NMR : To freeze conformational changes (e.g., at –40°C) and simplify splitting .

- DEPT-135 and HSQC experiments : To distinguish between CH₂ and CH₃ groups in crowded regions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and validate assignments .

Q. What reaction mechanisms explain the compound’s reactivity with biological thiols?

Methodological Answer: The thioacetamide moiety (–S–CO–NH–) undergoes nucleophilic substitution with cysteine residues in enzymes. Mechanistic studies suggest:

- pH-dependent reactivity : Thiolate anions (at pH > 7) attack the electrophilic sulfur, forming disulfide bonds.

- Kinetic assays : Use Ellman’s reagent (DTNB) to quantify free thiol consumption over time .

Q. How can researchers optimize yield in multi-step syntheses?

Methodological Answer: Yield optimization requires balancing reaction parameters:

- Catalyst screening : Cu(OAc)₂ in click chemistry steps improves triazole ring formation (yield: 75% → 92%) .

- Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity in SN2 reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) while maintaining >90% yield .

Data Contradiction Analysis

Q. Why do biological activity assays show variability across studies?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay conditions : Variations in bacterial strain (Gram-positive vs. Gram-negative) or cell line sensitivity .

- Solubility limitations : Use of DMSO vs. aqueous buffers affects bioavailability. Pre-solubility screening via nephelometry is recommended .

- Structural analogs : Minor substituent changes (e.g., chloro vs. nitro groups) alter binding to target proteins (e.g., CYP450 enzymes) .

Q. How can conflicting computational docking results be reconciled?

Methodological Answer: Docking score variability (e.g., AutoDock vs. Glide) may reflect:

- Protein flexibility : Use molecular dynamics (MD) simulations (50 ns trajectories) to account for receptor conformational changes .

- Scoring function bias : Cross-validate with experimental IC₅₀ values from enzyme inhibition assays .

Experimental Design Tables

Q. Table 1: Comparative Synthesis Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1 | Chloroacetyl chloride, triethylamine, dioxane | 78 | 95 | |

| 2 | Cu(OAc)₂, t-BuOH/H₂O | 92 | 98 | |

| 3 | Microwave, 150°C | 94 | 97 |

Q. Table 2: Biological Activity Correlations

| Substituent Modification | MIC (μg/mL) E. coli | IC₅₀ (μM) HeLa Cells | Reference |

|---|---|---|---|

| –NO₂ at para position | 12.5 | 8.2 | |

| –Cl at meta position | 25.0 | 15.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.